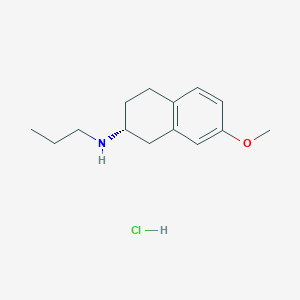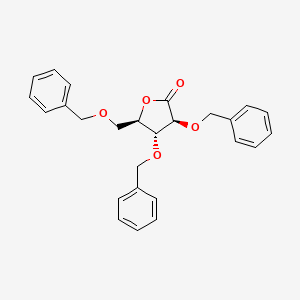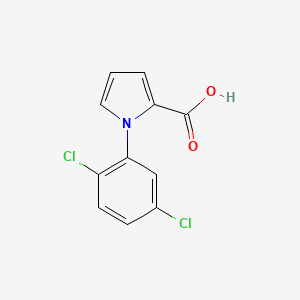
3-(((Benzyloxy)carbonyl)amino)-2,2-dimethylpropanoic acid
Overview
Description
3-(((Benzyloxy)carbonyl)amino)-2,2-dimethylpropanoic acid (abbreviated as 3-Bz-DMP) is an organic compound with a molecular weight of 250.3 g/mol. It is a colorless, odorless, and water-soluble solid. 3-Bz-DMP is a structural isomer of the amino acid L-aspartic acid, and it is used in a variety of scientific research applications.
Scientific Research Applications
Antituberculosis Activity
Organotin(IV) complexes, including those formed with carboxylic acids like 3-(((Benzyloxy)carbonyl)amino)-2,2-dimethylpropanoic acid, have demonstrated notable antituberculosis activity. The effectiveness of these compounds against Mycobacterium tuberculosis H37Rv has been explored, revealing that the antituberculosis activity depends on the nature of the ligand, structure, and organic groups attached to the tin. It's observed that triorganotin(IV) complexes tend to show superior antituberculosis activity compared to diorganotin(IV) variants, suggesting the potential of these compounds in tuberculosis treatment (Iqbal, Ali, & Shahzadi, 2015).
Bioactivity of Carboxylic Acids
The structure of carboxylic acids, including this compound, plays a significant role in their bioactivity. A review focusing on the structural impact of selected carboxylic acids on their antioxidant, antimicrobial, and cytotoxic activity highlighted the importance of structural features like the number of hydroxyl groups and conjugated bonds. The review indicated that while structure-activity relationships for antimicrobial properties depend on microbial strain and experimental conditions, compounds like this compound could have potential applications in the development of bioactive compounds (Godlewska-Żyłkiewicz et al., 2020).
Pharmacological Potential of Sultone Derivatives
Derivatives of 1,2-benzoxathiin-4(3H)-one 2,2-dioxide, which can be structurally related to this compound, have shown potential in creating new molecular systems with pharmacological properties. The synthesis methods, chemical transformations, and limited studies on the pharmacological activities of these compounds highlight the underexplored potential of such compounds in medicinal chemistry (Hryhoriv, Lega, & Shemchuk, 2021).
Catalytic Applications
L-proline, a natural amino acid, has been used as a versatile organo-catalyst in various asymmetric syntheses, highlighting the potential of amino acids, including those structurally similar to this compound, in catalyzing diverse chemical reactions. These reactions play a crucial role in the synthesis of various heterocyclic compounds, indicating the broad application spectrum of such amino acids in organic chemistry (Thorat et al., 2022).
Mechanism of Action
Target of Action
It is known that amino acid derivatives can influence the secretion of anabolic hormones .
Mode of Action
It’s worth noting that the compound contains a benzyloxy carbonyl group, which is often used in organic synthesis as a protecting group for amines . The presence of this group could potentially influence the compound’s interactions with its targets.
Biochemical Pathways
It’s known that amino acid derivatives can play a role in various biochemical pathways, including those involved in exercise and stress response .
Pharmacokinetics
It’s known that the compound is a small molecule, which typically allows for good absorption and distribution within the body .
Result of Action
As an amino acid derivative, it may influence protein synthesis and other cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(((Benzyloxy)carbonyl)amino)-2,2-dimethylpropanoic acid. For instance, factors such as pH and temperature can affect the stability of the compound and its interactions with biological targets .
properties
IUPAC Name |
2,2-dimethyl-3-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-13(2,11(15)16)9-14-12(17)18-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFTYAHGTZYYGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)OCC1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details












Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(3-methoxyphenyl)-1,3-dimethyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2528975.png)
![1-(4-chlorophenyl)-4-[(4-ethylphenyl)sulfonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2528977.png)
![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-(diethylamino)ethyl)oxalamide](/img/structure/B2528979.png)
![(E)-2-(2-(4-(3-(naphthalen-1-yl)acryloyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2528980.png)
![5-N-[1-(4-Phenylphenyl)ethyl]pyridine-2,5-dicarboxamide](/img/structure/B2528981.png)
![4-chloro-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B2528982.png)

![Ethyl 3-[(2-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2528987.png)


![8-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2528992.png)
![1-Oxaspiro[4.6]undecan-2-ylmethanesulfonyl chloride](/img/structure/B2528993.png)

